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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928 Get Quote

This guide provides a detailed comparison between IV-361, a novel cyclin-dependent kinase 7

(CDK7) inhibitor, and THZ1, a widely studied first-in-class covalent CDK7 inhibitor. The

comparison is intended for researchers, scientists, and drug development professionals,

focusing on mechanism of action, preclinical performance, and selectivity, supported by

available experimental data.

Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two

fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a

component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal

domain (CTD) of RNA Polymerase II (RNAPII), a critical step for initiating gene transcription.[1]

[3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7

activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which govern the transitions

between cell cycle phases.[3][4]

Given that cancer cells often exhibit high transcriptional activity and uncontrolled proliferation,

they are particularly dependent on CDK7 activity.[2][3] This dependency makes CDK7 an

attractive therapeutic target in oncology. Inhibition of CDK7 can simultaneously halt cell cycle

progression and disrupt the transcription of key oncogenes and anti-apoptotic proteins, leading

to cancer cell death.[3][5]
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Both IV-361 and THZ1 are covalent inhibitors that function by forming an irreversible bond with

a specific cysteine residue (Cys312) located near the ATP-binding pocket of the CDK7 protein.

[6] This covalent modification permanently inactivates the enzyme. This mechanism provides a

high degree of potency and selectivity. The dual inhibition of CDK7's transcriptional and cell

cycle functions forms the basis of their anti-cancer activity.

Diagram 1: Dual mechanism of CDK7 inhibition.

Comparative Performance and Selectivity
While both compounds target CDK7, available data suggests potential differences in their

selectivity and, consequently, their biological effects. THZ1 is a well-characterized tool

compound, whereas IV-361 is a newer agent with limited publicly available data, primarily from

a conference presentation by Johnson & Johnson where the compound was referred to as "[I]".

[7]

Table 1: Comparison of Biochemical and Cellular Activity
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Parameter IV-361 (as compound "[I]") THZ1

Binding Mechanism Covalent (irreversible) Covalent (irreversible)

Target Residue Cys312 implied Cys312[6]

CDK7 Potency
IC50: 57 nM (p-RNAPII Ser5 in

A549 cells)[7]
IC50: 3.2 nM (biochemical)[8]

Kinase Selectivity
>100-fold selective for CDK7

over other CDKs[7]

Also inhibits CDK12 and

CDK13[8]

Cell Line Sensitivity

Potent anti-proliferative activity

in CDK7 WT cells (OCI-AML3

IC50: 4 nM); inactive in C312-

mutant cells (IC50: 3980 nM)

[7]

Potent in T-ALL, multiple

myeloma, NSCLC, and other

cancer cell lines[6][9][10]

Reported Cellular Effects
Inhibition of RNAPII

phosphorylation[7]

Inhibition of RNAPII

phosphorylation, cell cycle

arrest, apoptosis,

downregulation of MYC and

MCL-1[6][10][11]

Key Differences:

Selectivity: A key differentiator appears to be selectivity. IV-361 is reported to be highly

selective for CDK7.[7] In contrast, THZ1 is known to have potent off-target activity against

the closely related kinases CDK12 and CDK13.[8] This polypharmacology of THZ1

contributes to its potent transcriptional suppression but may also be responsible for some

toxicities.[12][13] The higher selectivity of IV-361 could potentially translate to a better

therapeutic window.

Potency: Direct comparison of IC50 values is challenging due to different assay conditions.

THZ1 shows a biochemical IC50 of 3.2 nM, while the reported value for IV-361 is a cellular

IC50 of 57 nM for inhibiting the phosphorylation of an RNAPII substrate.[7][8] However, in a

cellular anti-proliferation assay, IV-361 showed an IC50 of 4 nM in OCI-AML3 cells,

demonstrating high cellular potency.[7]
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In Vivo Preclinical Data
Both inhibitors have demonstrated anti-tumor activity in animal models.

Table 2: Comparison of In Vivo Efficacy

Parameter IV-361 (as compound "[I]") THZ1

Administration Route Oral bioavailability reported[7]

Intraperitoneal (i.p.) or

intravenous (i.v.) injection[8][9]

[14]

Efficacy
Potent tumor growth inhibition

in murine xenografts[7]

Suppresses tumor growth in

xenograft models of NSCLC,

urothelial carcinoma, and

GIST[9][14][15]

Tolerability
No significant effect on body

weight at efficacious doses[7]

Generally well-tolerated with

no significant body weight loss

reported in multiple studies[8]

[9]

Pharmacokinetics
Half-life (IV): Mouse: 1.49h,

Rat: 1.55h, Dog: 1.81h[7]

Data not specified in provided

abstracts.

Experimental Methodologies
The characterization of CDK7 inhibitors like IV-361 and THZ1 involves a series of standard

preclinical assays.
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General Workflow for CDK7 Inhibitor Evaluation

In Vitro / Cellular Evaluation

In Vivo Evaluation

Biochemical Kinase Assay
(e.g., LanthaScreen)

Cell Proliferation Assay
(e.g., CellTiter-Glo)

Target Engagement Assay
(Western Blot for p-RNAPII)

Apoptosis Assay
(Annexin V Staining)

Pharmacokinetic (PK)
Studies

Lead Candidate Selection

Xenograft Efficacy
Studies

Pharmacodynamic (PD)
Biomarker Analysis

Click to download full resolution via product page

Diagram 2: Preclinical evaluation workflow.

A. In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the biochemical potency (IC50) of an inhibitor against the purified

CDK7 enzyme.

Protocol:

Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a europium-labeled anti-tag

antibody and a fluorescently-labeled ATP tracer.

Serial dilutions of the test inhibitor (e.g., THZ1) are added to the reaction wells.
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The reaction is incubated to allow binding to reach equilibrium.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. When

the tracer is bound to the kinase, energy transfer occurs.

The inhibitor displaces the tracer, leading to a decrease in the FRET signal.

IC50 values are calculated by plotting the percent inhibition against the log of inhibitor

concentration. A time-dependent assay can confirm covalent binding, where potency

increases with pre-incubation time.[6]

B. Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of the inhibitor on cancer cell viability and determine the

GI50 (concentration for 50% growth inhibition).

Protocol:

Cancer cells (e.g., Jurkat T-ALL cells) are seeded in 96-well plates and allowed to adhere

overnight.

Cells are treated with a range of concentrations of the inhibitor (e.g., IV-361 or THZ1) for a

specified period (e.g., 72 hours).

The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic

activity, is added to each well.

Luminescence is measured using a plate reader.

Data is normalized to vehicle-treated controls, and GI50 values are determined using non-

linear regression analysis.[15]

C. Western Blot for Target Engagement

Objective: To confirm that the inhibitor engages its target in cells by measuring the

phosphorylation of a direct downstream substrate, RNAPII.

Protocol:
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Cells are treated with the inhibitor at various concentrations and time points.

Cells are lysed, and protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against phospho-

RNAPII (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., β-actin).

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an

imaging system. A reduction in the phospho-RNAPII signal indicates target engagement.

[6][8]

D. In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living

organism.

Protocol:

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human

cancer cells (e.g., H460 NSCLC cells).[9]

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into vehicle control and treatment groups.

The inhibitor is administered at a specified dose and schedule (e.g., 10 mg/kg, daily, i.p.).

[14]

Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

At the end of the study, tumors are excised, weighed, and may be used for

pharmacodynamic analysis (e.g., IHC for Ki67 or cleaved caspase-3).[9][15]
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Summary and Conclusion
Both IV-361 and THZ1 are potent, covalent inhibitors of CDK7 that have demonstrated

significant anti-tumor activity in preclinical models.

THZ1 is a foundational tool compound that has been instrumental in validating CDK7 as a

cancer target.[6][16] Its potent activity is well-documented across numerous cancer types.[9]

[10][15][17][18] However, its known off-target activity against CDK12/13 complicates the

interpretation of its biological effects and may present a liability for clinical development.[12]

[13]

IV-361 represents a next-generation CDK7 inhibitor. Based on limited available data, it

appears to have high selectivity for CDK7 over other kinases, including other CDKs.[7] This

improved selectivity could offer a wider therapeutic index. Furthermore, its reported oral

bioavailability is a significant advantage for clinical development.[7]

In conclusion, while THZ1 remains an invaluable research tool, IV-361 exemplifies the

progression toward more selective and drug-like CDK7 inhibitors for clinical application. Further

publication of data on IV-361 and other selective inhibitors will be critical to fully understand

their therapeutic potential and points of differentiation from first-generation compounds like

THZ1.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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